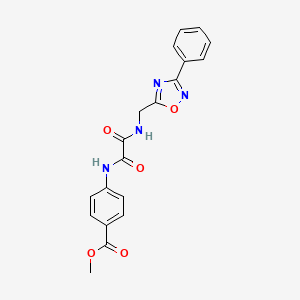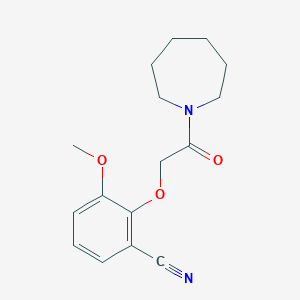![molecular formula C15H25N3O B3009449 6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097890-91-8](/img/structure/B3009449.png)
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine and pyridazinone. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The compound contains a piperidine ring and a pyridazinone ring. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines, including the compound , serve as crucial building blocks for drug development. Their six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules . Researchers have explored the synthesis of substituted piperidines using various methods, aiming to create novel pharmaceutical agents. The compound’s pharmacophore can be modified to enhance binding affinity, selectivity, and bioavailability.
Biological Evaluation and Drug Discovery
Scientists continually assess the biological activity of synthetic and natural piperidines. The compound’s pharmacological potential is evaluated through assays, binding studies, and in vivo models. Researchers aim to identify lead compounds with promising activity against specific targets, such as receptors, enzymes, or ion channels.
Eigenschaften
IUPAC Name |
6-methyl-2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)10-17-8-6-14(7-9-17)11-18-15(19)5-4-13(3)16-18/h4-5,12,14H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGNSMWOPKWIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)






![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)





